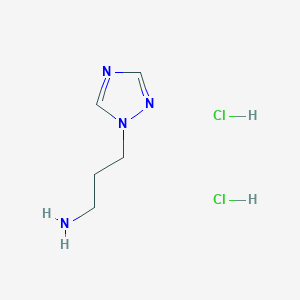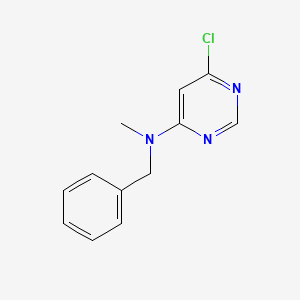![molecular formula C4H5N3S2 B1455498 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide CAS No. 256420-27-6](/img/structure/B1455498.png)
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide
Übersicht
Beschreibung
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” is a chemical compound with the formula C4H5N3S2 . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, and 1 five-membered ring .
Synthesis Analysis
The synthesis of derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” has been reported in scientific literature . The synthesis process involves condensation reactions, as confirmed by characteristic signals in the 1H NMR spectra .Molecular Structure Analysis
The molecular structure of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” includes a five-membered ring and multiple bonds . The molecule contains 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been monitored using techniques like thin layer chromatography (TLC) .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been studied for their potential antimicrobial activity . This research is important due to the increasing resistance of many bacterial strains to commonly used antibiotics and chemotherapeutics .
Methods of Application or Experimental Procedures
In one study, a series of 15 new derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .
Results or Outcomes
One compound, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity. The minimum inhibitory concentration (MIC) was between 1.95 and 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC was between 1 and 4 µg/mL .
Anticancer Research
Summary of the Application
Thiadiazole derivatives, including “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide”, have been studied for their potential anticancer activity . This research is crucial due to the increasing prevalence of cancer and the need for more effective therapeutics .
Methods of Application or Experimental Procedures
In anticancer research, thiadiazole-containing compounds are synthesized and their efficacy is tested in vitro and/or in vivo across various cancer models . The influence of the substituent on the compounds’ activity is also studied .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Summary of the Application
Some derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” have been used in the treatment of chronic obstructive pulmonary disease (COPD) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature .
Results or Outcomes
The outcomes of this application are also not detailed in the available literature .
Antifungal Research
Summary of the Application
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been studied for their potential antifungal activity . This research is important due to the increasing resistance of many fungal strains to commonly used antifungal drugs .
Methods of Application or Experimental Procedures
In one study, a series of new derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” were synthesized and evaluated for their in vitro antifungal activity . The potential antifungal effect of these new compounds was observed mainly against Candida species .
Results or Outcomes
One compound, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity. The minimum inhibitory concentration (MIC) was between 1.95 and 15.62 µg/mL .
Antiviral Research
Summary of the Application
Thiadiazole derivatives, including “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide”, have been studied for their potential antiviral activity . This research is crucial due to the increasing prevalence of viral diseases and the need for more effective antiviral drugs .
Methods of Application or Experimental Procedures
In antiviral research, thiadiazole-containing compounds are synthesized and their efficacy is tested in vitro and/or in vivo across various viral models . The influence of the substituent on the compounds’ activity is also studied .
Zukünftige Richtungen
The future directions in the research of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives could involve further exploration of their antimicrobial activity . The development of new molecules with potential antimicrobial activity is an important research goal, especially considering the current threat to public health posed by bacterial infections resistant to commonly used antibiotics and chemotherapeutics .
Eigenschaften
IUPAC Name |
4-methylthiadiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

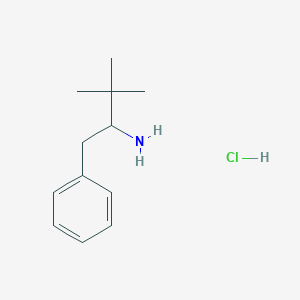
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
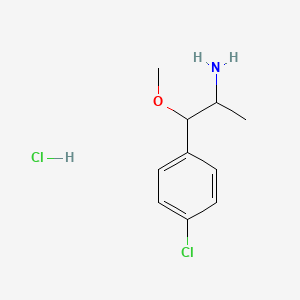
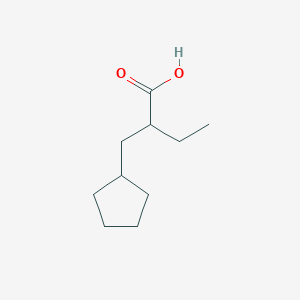
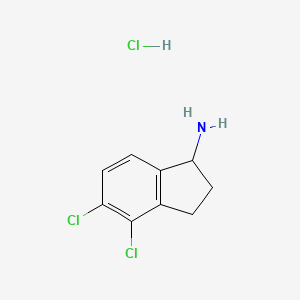
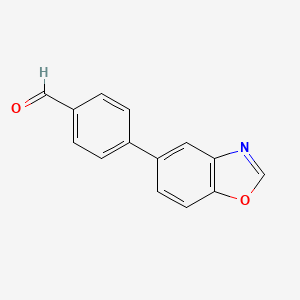

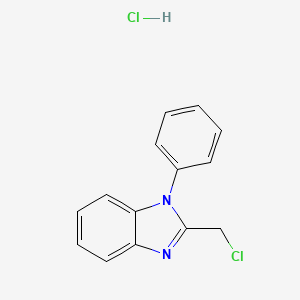
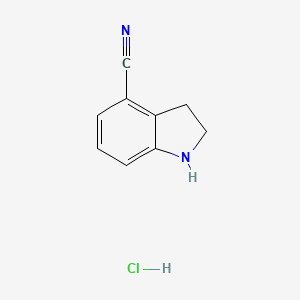
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
